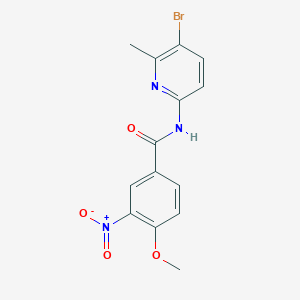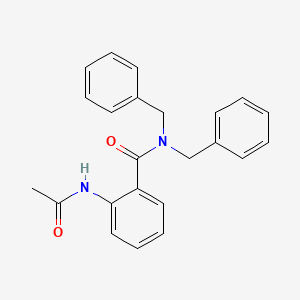![molecular formula C17H20N2O4 B6028725 2,4,5-trimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B6028725.png)
2,4,5-trimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-trimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide is a chemical compound that is of great interest to the scientific community due to its potential applications in research. This compound, also known as TPEB, is a potent and selective ligand for the sigma-1 receptor, which has been implicated in a variety of physiological and pathological processes. In
Wirkmechanismus
2,4,5-trimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide is a selective and potent ligand for the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is found in various tissues, including the central nervous system, immune system, and endocrine system. The exact mechanism of action of this compound on the sigma-1 receptor is not fully understood, but it is believed to modulate various signaling pathways and ion channels, leading to changes in cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including modulation of ion channels, regulation of neurotransmitter release, and modulation of cell survival and death. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic target for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,4,5-trimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide in lab experiments is its potency and selectivity for the sigma-1 receptor. This allows for more specific and targeted studies on the role of the sigma-1 receptor in various processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which must be carefully monitored and controlled in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2,4,5-trimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide and the sigma-1 receptor. One potential area of research is the development of new therapeutic targets for various diseases, including neurodegenerative diseases and cancer. Another potential area of research is the identification of new ligands for the sigma-1 receptor, which could lead to the development of more potent and selective drugs. Finally, further studies on the mechanism of action of this compound and the sigma-1 receptor could lead to a better understanding of the role of this receptor in various physiological and pathological processes.
Synthesemethoden
The synthesis of 2,4,5-trimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide involves several steps, including the preparation of the starting materials, the reaction of the starting materials to form the intermediate, and the final step of converting the intermediate to this compound. The starting materials for this compound synthesis are 2,4,5-trimethoxybenzaldehyde, 4-pyridineethanol, and potassium carbonate. The first step involves the reaction of 2,4,5-trimethoxybenzaldehyde with 4-pyridineethanol in the presence of potassium carbonate to form the intermediate. The intermediate is then converted to this compound by reacting it with benzoyl chloride in the presence of triethylamine.
Wissenschaftliche Forschungsanwendungen
2,4,5-trimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been used in a variety of scientific research applications, including studies on the sigma-1 receptor and its role in various physiological and pathological processes. The sigma-1 receptor has been implicated in a variety of functions, including modulation of ion channels, regulation of neurotransmitter release, and modulation of cell survival and death. This compound has been used to study the role of the sigma-1 receptor in these processes and to identify potential therapeutic targets for various diseases.
Eigenschaften
IUPAC Name |
2,4,5-trimethoxy-N-(1-pyridin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-11(12-5-7-18-8-6-12)19-17(20)13-9-15(22-3)16(23-4)10-14(13)21-2/h5-11H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQIMZFNMZMFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-({[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6028677.png)
![2-[(5-nitro-1H-benzimidazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B6028683.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-[1-(6-methylpyridin-3-yl)ethyl]urea](/img/structure/B6028686.png)
![4-{[({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(methyl)amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B6028687.png)
![6-(methoxymethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B6028695.png)
![N-(3,5-difluorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6028702.png)
![2-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}benzoic acid](/img/structure/B6028706.png)
![5-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6028714.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B6028733.png)

![6-{[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]amino}-2-methyl-2-heptanol](/img/structure/B6028743.png)
![1-(3-chlorophenyl)-4-[1-(3-pyridinylmethyl)-3-piperidinyl]piperazine](/img/structure/B6028750.png)